Cas no 1565514-10-4 (1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol)

1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol is a versatile heterocyclic compound featuring a bromopyridine moiety linked to an azetidine ring with a hydroxyl substituent. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the azetidine scaffold contributes to conformational rigidity, potentially improving binding affinity in drug design. The hydroxyl group offers additional derivatization opportunities, enabling the introduction of diverse pharmacophores. Its well-defined reactivity profile and structural features make it suitable for applications in medicinal chemistry, including the synthesis of kinase inhibitors and other targeted therapeutics.
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol structure
1565514-10-4 structure
Product name:1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol
CAS No:1565514-10-4
MF:C9H11BrN2O
MW:243.100441217422
MDL:MFCD30158273
CID:4783655

1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-[(5-bromopyridin-2-yl)methyl]azetidin-3-ol
    • 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol
    • MDL: MFCD30158273
    • Inchi: 1S/C9H11BrN2O/c10-7-1-2-8(11-3-7)4-12-5-9(13)6-12/h1-3,9,13H,4-6H2
    • InChI Key: PNRMEWZTRKMSCD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)CN1CC(C1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 0.6
  • Topological Polar Surface Area: 36.4

1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
186556-2.500g
1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol, 95.00
1565514-10-4
2.500g
$1980.00 2023-09-07

Additional information on 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol

1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol (CAS 1565514-10-4): A Versatile Building Block in Modern Pharmaceutical Chemistry

In the rapidly evolving field of medicinal chemistry, 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol (CAS 1565514-10-4) has emerged as a crucial heterocyclic compound with significant potential in drug discovery. This bromopyridine derivative, featuring both azetidine and pyridine moieties, represents a valuable pharmaceutical intermediate for developing novel therapeutic agents.

The molecular structure of 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol combines the unique properties of a 3-hydroxyazetidine scaffold with a 5-bromo-2-pyridylmethyl substituent. This combination creates a versatile chemical building block that has attracted considerable attention from researchers working on kinase inhibitors, CNS-targeting drugs, and anti-inflammatory compounds. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen) sites makes it particularly valuable in structure-activity relationship studies.

Recent trends in drug discovery have highlighted the importance of saturated nitrogen heterocycles like azetidine, which offer improved metabolic stability and physicochemical properties compared to their aromatic counterparts. The 3-hydroxyazetidine moiety in 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol provides an excellent vector for further derivatization, while the 5-bromopyridine group serves as a handle for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings.

The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol typically involves the protection of azetidin-3-ol followed by alkylation with 5-bromo-2-(bromomethyl)pyridine. Advanced purification techniques such as preparative HPLC or column chromatography ensure high purity levels (>95%) suitable for pharmaceutical applications. Analytical characterization by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC analysis confirms the identity and purity of this valuable intermediate.

In the context of current pharmaceutical research, 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol has shown promise in the development of JAK kinase inhibitors and BTK inhibitors, which are hot topics in autoimmune disease and oncology research. The compound's ability to serve as a protein-protein interaction modulator makes it particularly interesting for targeting difficult-to-drug biological pathways. Researchers are also exploring its potential in neurodegenerative disease therapeutics, given the azetidine scaffold's favorable blood-brain barrier penetration properties.

The global market for pharmaceutical intermediates like 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol is experiencing steady growth, driven by increasing R&D investments in novel drug discovery. Major pharmaceutical companies and contract research organizations are actively sourcing high-quality building blocks to accelerate their drug development pipelines. Suppliers specializing in custom synthesis and scale-up production of such compounds are seeing rising demand from both academic and industrial researchers.

From a regulatory perspective, 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol is classified as a standard research chemical when used in laboratory settings. Proper handling procedures should be followed, including the use of appropriate personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood. While not classified as hazardous under current regulations, standard laboratory safety protocols should always be observed when handling this or any chemical substance.

Storage recommendations for 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol include keeping the compound in a tightly sealed container under inert atmosphere at temperatures between 2-8°C, protected from light and moisture. Under these conditions, the material typically maintains stability for extended periods, though regular quality control checks are recommended for long-term storage.

The future outlook for 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol appears promising, with several patent applications recently filed that incorporate this scaffold in novel drug candidates. As the pharmaceutical industry continues to explore three-dimensional molecular architectures to improve drug properties, compounds featuring the azetidine ring system are expected to play an increasingly important role. Researchers interested in fragment-based drug discovery or click chemistry applications may find this compound particularly valuable for their work.

For scientists considering 1-[(5-Bromopyridin-2-yl)methyl]azetidin-3-ol for their research projects, it's worth noting that the compound's structure-activity relationship potential extends beyond its immediate functional groups. The azetidine nitrogen can participate in various hydrogen bonding interactions, while the bromine atom offers opportunities for further structure diversification through modern catalytic coupling reactions. These features make it a versatile starting point for medicinal chemistry programs targeting a wide range of biological targets.

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